molecular formula C12H18N2O3S B8329537 1-(3-Methanesulfonyl-4-methoxy-phenyl)-piperazine

1-(3-Methanesulfonyl-4-methoxy-phenyl)-piperazine

Cat. No. B8329537
M. Wt: 270.35 g/mol
InChI Key: RFKKDWFWACIFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methanesulfonyl-4-methoxy-phenyl)-piperazine is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methanesulfonyl-4-methoxy-phenyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methanesulfonyl-4-methoxy-phenyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Methanesulfonyl-4-methoxy-phenyl)-piperazine

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

1-(4-methoxy-3-methylsulfonylphenyl)piperazine

InChI

InChI=1S/C12H18N2O3S/c1-17-11-4-3-10(9-12(11)18(2,15)16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3

InChI Key

RFKKDWFWACIFDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-methanesulfonyl-1-methoxy-benzene (0.65 g,), piperazine (0.43 g,), sodium tert-butoxide (0.13 g) BINAP (19 mg) and [Pd2(dba)3 (27 mg) in dioxane (5 ml) was heated under argon at 100° C. for 24 h. After cooling to room temperature, the reaction mixture was taken up in Et2O (40-50 ml) and washed with brine (15-20 ml). The organic fraction was dried (MgSO4), filtered and evaporated to dryness. The crude material was purified by flash chromatography on silica gel using CH2Cl2:MeOH (9:1 (v/v)) Yield 0.14 g: MS m/z (rel. intensity, 70 eV)) 270 (M+, 23), 229 (11), 228 (bp), 148 (7), 56 (17).
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0.65 g
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reactant
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0.43 g
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0.13 g
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45 (± 5) mL
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5 mL
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solvent
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27 mg
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Reaction Step Three

Synthesis routes and methods II

Procedure details

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